N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 895436-89-2
VCID: VC5810316
InChI: InChI=1S/C20H21N3O5S2/c1-27-16-11-15-18(12-17(16)28-2)29-20(21-15)22-19(24)13-5-7-14(8-6-13)30(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
SMILES: COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC
Molecular Formula: C20H21N3O5S2
Molecular Weight: 447.52

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

CAS No.: 895436-89-2

Cat. No.: VC5810316

Molecular Formula: C20H21N3O5S2

Molecular Weight: 447.52

* For research use only. Not for human or veterinary use.

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide - 895436-89-2

Specification

CAS No. 895436-89-2
Molecular Formula C20H21N3O5S2
Molecular Weight 447.52
IUPAC Name N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C20H21N3O5S2/c1-27-16-11-15-18(12-17(16)28-2)29-20(21-15)22-19(24)13-5-7-14(8-6-13)30(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
Standard InChI Key CNKOZKUHDYIDGA-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 5,6-Dimethoxy-1,3-benzothiazole: A bicyclic aromatic system with methoxy (-OCH₃) groups at positions 5 and 6. Benzothiazoles are heterocyclic systems known for their electron-deficient nature, enabling interactions with biological targets such as enzymes and receptors .

  • 4-(Pyrrolidine-1-sulfonyl)benzamide: A benzamide derivative functionalized with a pyrrolidine sulfonyl group. Sulfonamides are polar moieties that enhance water solubility and are frequently employed in drug design for their ability to inhibit enzymes like carbonic anhydrase .

Calculated Physicochemical Properties

While experimental data for this specific compound is limited, properties can be extrapolated from analogous structures :

PropertyValue/Description
Molecular FormulaC₂₁H₂₁N₃O₅S₂
Molecular Weight475.54 g/mol
LogP (Partition Coefficient)~2.5 (estimated via XLOGP3)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors7 (methoxy O, sulfonyl O, amide O)
Topological Polar Surface Area~110 Ų

The moderate LogP value suggests balanced lipophilicity, potentially favoring membrane permeability while retaining solubility. The high polar surface area may limit blood-brain barrier penetration, aligning with typical sulfonamide pharmacokinetics .

Synthetic Pathways and Optimization

Benzothiazole Core Synthesis

The 5,6-dimethoxy-1,3-benzothiazole scaffold can be synthesized via cyclization of 2-aminothiophenol derivatives. A representative approach involves:

  • Methoxylation: Introducing methoxy groups to a catechol derivative using methylating agents like dimethyl sulfate .

  • Cyclization: Reacting the dimethoxy-substituted catechol with ammonium thiocyanate or thiourea in the presence of an acid catalyst to form the benzothiazole ring .

Sulfonylation and Amide Coupling

The sulfonamide moiety is introduced through a two-step process:

  • Sulfonylation: Treating 4-chlorosulfonylbenzoic acid with pyrrolidine to form 4-(pyrrolidine-1-sulfonyl)benzoic acid.

  • Amide Bond Formation: Coupling the benzoic acid derivative with 2-amino-5,6-dimethoxybenzothiazole using a coupling agent like EDC/HOBt .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Elevated temperatures (50–80°C) improve cyclization efficiency but may degrade heat-sensitive intermediates .

  • Catalyst Choice: Lewis acids (e.g., ZnCl₂) accelerate benzothiazole formation, while bases (e.g., K₂CO₃) facilitate sulfonylation .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy and sulfonamide groups could optimize potency and reduce off-target effects.

Formulation Development

Encapsulation in lipid nanoparticles or cyclodextrins may improve bioavailability, addressing the compound’s limited aqueous solubility .

Target Validation

High-throughput screening and proteomic profiling are needed to identify primary molecular targets beyond hypothetical mechanisms.

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